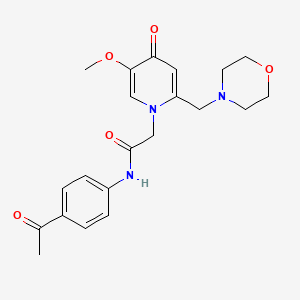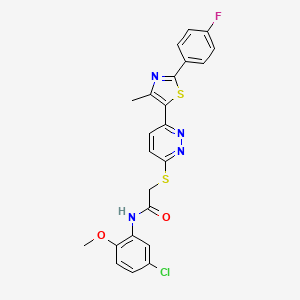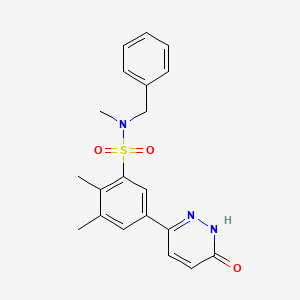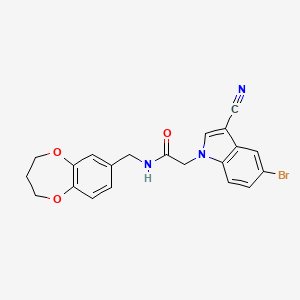
N-(4-acetylphenyl)-2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-アセチルフェニル)-2-(5-メトキシ-2-(モルホリノメチル)-4-オキソピリジン-1(4H)-イル)アセトアミドは、ピリジノンコア、モルホリン部分、およびアセチルフェニル基を特徴とする複雑な有機化合物です。
合成方法
合成ルートおよび反応条件
N-(4-アセチルフェニル)-2-(5-メトキシ-2-(モルホリノメチル)-4-オキソピリジン-1(4H)-イル)アセトアミドの合成は、通常、複数の手順を伴います。
ピリジノンコアの形成: ピリジノンコアは、適切なアルデヒドとアミンとの縮合反応、続いて環化反応によって合成できます。
モルホリン部分の導入: モルホリン基は、ハロゲン化前駆体がモルホリンと反応する求核置換反応によって導入されます。
アセチルフェニル基の結合: アセチルフェニル基は、アシル化反応によって結合され、しばしばピリジンなどの塩基の存在下で、アセチルクロリドまたは無水酢酸を使用します。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成ルートを最適化する可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、反応速度を向上させるための触媒の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydropyridine core is replaced by morpholine.
Acetylation and Methoxylation: The acetylphenyl and methoxy groups are introduced through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with acetyl and methoxy groups under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydropyridine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution may involve reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitution may use nucleophiles like amines and thiols.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, and sulfonic acids.
科学的研究の応用
N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
N-(4-アセチルフェニル)-2-(5-メトキシ-2-(モルホリノメチル)-4-オキソピリジン-1(4H)-イル)アセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。アセチルフェニル基は、疎水性ポケットへの結合を促進する可能性があり、モルホリン部分は、溶解性とバイオアベイラビリティを向上させる可能性があります。ピリジノンコアは、化合物の全体的な安定性と反応性に不可欠です。
類似化合物の比較
類似化合物
N-(4-アセチルフェニル)-2-(4-オキソピリジン-1(4H)-イル)アセトアミド: メトキシ基とモルホリン基がないため、生物活性が低下する可能性があります。
N-(4-アセチルフェニル)-2-(5-メトキシ-4-オキソピリジン-1(4H)-イル)アセトアミド: 類似していますが、モルホリン部分がないため、溶解性と結合特性が影響を受ける可能性があります。
独自性
N-(4-アセチルフェニル)-2-(5-メトキシ-2-(モルホリノメチル)-4-オキソピリジン-1(4H)-イル)アセトアミドは、特定の化学的および生物学的特性を与える官能基の組み合わせによって独特です。特にモルホリン部分の存在は、他の類似の化合物とは異なり、薬物動態のプロファイルを向上させる可能性があります。
類似化合物との比較
- N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- 1-TOSYL-1H-IMIDAZOLE
- 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
- 1-ETHYL-4-TOSYLPIPERAZINE
Comparison: N-(4-ACETYLPHENYL)-2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, it possesses both a morpholine ring and a dihydropyridine moiety, which may enhance its biological activity and specificity. Additionally, the presence of the methoxy group can influence its solubility and reactivity, making it a versatile compound for various applications.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、ヒドロキシル化誘導体の生成につながる可能性があります。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換できます。
置換: 芳香環は、求電子置換反応を起こし、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 触媒の存在下で、臭素やニトロ化剤などの求電子剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が得られる場合があり、還元によってアルコールが得られる場合があります。
科学研究への応用
化学
化学において、N-(4-アセチルフェニル)-2-(5-メトキシ-2-(モルホリノメチル)-4-オキソピリジン-1(4H)-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな化学修飾が可能です。
生物学
生物学的研究では、この化合物は、潜在的な生物活性のために、酵素相互作用と受容体結合の研究に使用できます。
医学
医学的には、これは、特に疾患経路に関与する特定の酵素や受容体を標的とする、新規薬剤の開発のためのリード化合物として役立つ可能性があります。
産業
工業的には、新規材料の開発や、他の貴重な化合物の合成における中間体として使用できます。
特性
分子式 |
C21H25N3O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O5/c1-15(25)16-3-5-17(6-4-16)22-21(27)14-24-13-20(28-2)19(26)11-18(24)12-23-7-9-29-10-8-23/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,22,27) |
InChIキー |
KFUKSTLZUCBWDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11238378.png)
![N-(4-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238380.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11238403.png)

![N-(2,4-dimethoxyphenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B11238415.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-4-methylbenzamide](/img/structure/B11238422.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11238428.png)

![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11238448.png)
![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)
![6-chloro-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11238470.png)
![N-(2,4-difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238482.png)
